molecular formula C18H15N3O2 B3137552 methyl 1-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]-4-isoquinolinecarboxylate CAS No. 439108-16-4

methyl 1-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]-4-isoquinolinecarboxylate

Cat. No.: B3137552
CAS No.: 439108-16-4
M. Wt: 305.3 g/mol
InChI Key: QHLALUDMSJJJFY-UHFFFAOYSA-N
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Description

Methyl 1-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]-4-isoquinolinecarboxylate is a complex organic compound with a molecular formula of C18H15N3O2 This compound features a unique structure that includes a cyano group, a pyrrole ring, and an isoquinoline carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]-4-isoquinolinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of a cyano group with a pyrrole derivative, followed by the introduction of an isoquinoline carboxylate group under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistency and efficiency. The industrial process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]-4-isoquinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alkanes

Scientific Research Applications

Methyl 1-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]-4-isoquinolinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 1-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]-4-isoquinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 1-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]-4-isoquinolinecarboxylate include:

  • 1-(1-methyl-1H-pyrrol-2-yl)ethanone
  • 5-cyano-1-methyl-1H-pyrrol-2-ylboronic acid

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features

Properties

IUPAC Name

methyl 1-[cyano-(1-methylpyrrol-2-yl)methyl]isoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-21-9-5-8-16(21)14(10-19)17-13-7-4-3-6-12(13)15(11-20-17)18(22)23-2/h3-9,11,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLALUDMSJJJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(C#N)C2=NC=C(C3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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